Cas no 91416-98-7 (6-Iodo-1,2,4-triazin-3-amine)

6-Iodo-1,2,4-triazin-3-amine 化学的及び物理的性質
名前と識別子
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- 6-Iodo-1,2,4-triazin-3-amine
- 91416-98-7
- SB73656
- DTXSID40532794
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- インチ: InChI=1S/C3H3IN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8)
- InChIKey: NLGHPEZDURXTNP-UHFFFAOYSA-N
- ほほえんだ: C1=C(I)N=NC(=N)N1
計算された属性
- せいみつぶんしりょう: 221.94024g/mol
- どういたいしつりょう: 221.94024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 77.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 64.7Ų
6-Iodo-1,2,4-triazin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM529307-1g |
6-Iodo-1,2,4-triazin-3-amine |
91416-98-7 | 95% | 1g |
$758 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745427-1g |
6-Iodo-1,2,4-triazin-3-amine |
91416-98-7 | 98% | 1g |
¥4424.00 | 2024-04-25 | |
Crysdot LLC | CD11018349-1g |
6-Iodo-1,2,4-triazin-3-amine |
91416-98-7 | 95+% | 1g |
$762 | 2024-07-19 |
6-Iodo-1,2,4-triazin-3-amine 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
6-Iodo-1,2,4-triazin-3-amineに関する追加情報
Comprehensive Overview of 6-Iodo-1,2,4-triazin-3-amine (CAS No. 91416-98-7): Properties, Applications, and Research Insights
6-Iodo-1,2,4-triazin-3-amine, identified by its CAS number 91416-98-7, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This iodine-substituted triazine derivative exhibits unique structural features, making it a valuable intermediate in synthetic chemistry. The presence of both iodo and amine functional groups enables diverse reactivity patterns, facilitating its use in cross-coupling reactions and nucleophilic substitutions. Researchers increasingly focus on this compound due to its potential in designing novel bioactive molecules, particularly in the context of drug discovery and crop protection agents.
In recent years, the demand for 6-Iodo-1,2,4-triazin-3-amine has surged alongside advancements in precision medicine and sustainable agriculture. Its molecular framework aligns with the growing trend of halogenated heterocycles in medicinal chemistry, where iodine's heavy atom effect enhances binding affinity to biological targets. Analytical techniques such as NMR spectroscopy and HPLC-MS are routinely employed to characterize this compound, ensuring high purity for research applications. Environmental scientists also explore its degradation pathways, addressing concerns about green chemistry and eco-friendly synthesis.
The compound's stability under physiological conditions makes it particularly relevant for proteomics studies and bioconjugation. Recent publications highlight its utility in creating fluorescent probes for cellular imaging, leveraging the iodo group for click chemistry modifications. Industrial applications include its use as a building block for electronic materials, where triazine cores contribute to thermally stable polymers. As synthetic methodologies evolve, CAS 91416-98-7 continues to inspire innovations in catalysis and material science.
From a commercial perspective, suppliers emphasize custom synthesis services for 6-Iodo-1,2,4-triazin-3-amine to meet varied research needs. Regulatory compliance with REACH and GMP standards ensures its safe handling in laboratory settings. The compound's structure-activity relationships (SAR) are frequently discussed in academic forums, particularly regarding modifications that enhance bioavailability. With the rise of AI-assisted molecular design, computational chemists utilize this scaffold to predict novel derivatives with optimized properties.
Ongoing studies investigate the compound's role in antiviral drug development, responding to global health challenges. Its triazine core resembles privileged structures found in FDA-approved drugs, sparking interest in repurposing strategies. Meanwhile, patent analyses reveal growing IP activity around iodo-triazine derivatives, underscoring their commercial potential. As interdisciplinary research expands, 91416-98-7 remains at the forefront of molecular innovation, bridging gaps between academic discovery and industrial application.
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